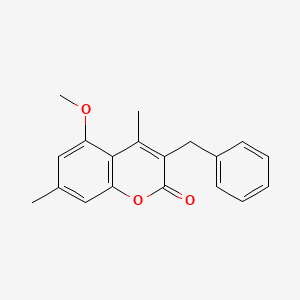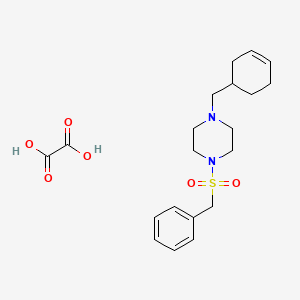
1-(benzylsulfonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate
Übersicht
Beschreibung
1-(benzylsulfonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BZP and has been the subject of numerous studies to determine its potential uses and effects. In
Wirkmechanismus
The mechanism of action of BZP is not fully understood, but it is believed to act on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine. BZP has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
Biochemical and Physiological Effects:
BZP has been shown to have various biochemical and physiological effects. It has been shown to increase alertness, attention, and cognitive function. BZP has also been shown to increase heart rate, blood pressure, and body temperature. These effects are believed to be due to the increased levels of neurotransmitters in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BZP in lab experiments is its relatively low cost and ease of synthesis. BZP has also been shown to have a high affinity for certain receptors in the central nervous system, making it a useful tool for studying these receptors. However, one limitation of using BZP in lab experiments is its potential for toxicity. BZP has been shown to have toxic effects on the liver and kidneys, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are numerous future directions for the study of BZP. One area of research is the potential use of BZP in treating various neurological disorders. Another area of research is the development of more selective BZP analogs that can target specific receptors in the central nervous system. Additionally, the potential for BZP to be used as a tool for studying the central nervous system and neurotransmitter systems should be explored further.
Conclusion:
In conclusion, 1-(benzylsulfonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate, or BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential uses and effects of BZP.
Wissenschaftliche Forschungsanwendungen
BZP has been studied extensively for its potential applications in various fields. It has been shown to have potential as an antidepressant, anxiolytic, and analgesic agent. BZP has also been studied for its potential use in treating various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-benzylsulfonyl-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S.C2H2O4/c21-23(22,16-18-9-5-2-6-10-18)20-13-11-19(12-14-20)15-17-7-3-1-4-8-17;3-1(4)2(5)6/h1-3,5-6,9-10,17H,4,7-8,11-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLWNYJMMYZISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




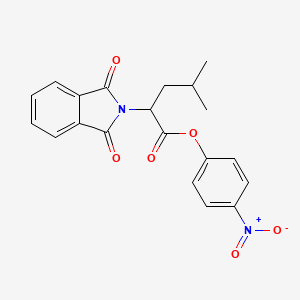
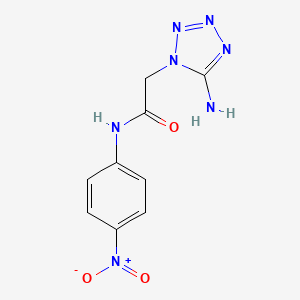
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3946276.png)
![5-{[(allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B3946280.png)

![3-benzyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B3946292.png)
![4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3946310.png)
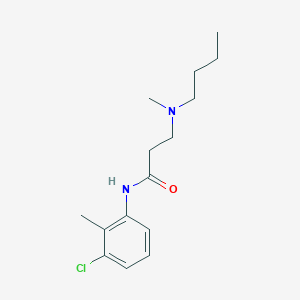
![4-[N-(4-iodophenyl)glycyl]benzoic acid hydrobromide](/img/structure/B3946325.png)
![3-(4-biphenylyl)-N-[2-(4-chlorophenoxy)ethyl]acrylamide](/img/structure/B3946333.png)


